

# Antitumor agent-137 vs. utomilumab: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-137 |           |
| Cat. No.:            | B12308259           | Get Quote |

A Comparative Analysis of 4-1BB (CD137) Agonists in Oncology: Utomilumab vs. Urelumab

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent 4-1BB (CD137) agonist immunotherapies, utomilumab (PF-05082566) and urelumab (BMS-663513). Both agents aim to enhance anti-tumor immunity by stimulating the 4-1BB costimulatory receptor on T cells and Natural Killer (NK) cells. However, they exhibit distinct pharmacological profiles, leading to differences in clinical activity and safety.

## **Mechanism of Action and Signaling Pathway**

Utomilumab and urelumab are monoclonal antibodies that bind to the 4-1BB receptor, a member of the tumor necrosis factor receptor superfamily expressed on activated T cells and NK cells.[1][2][3] Agonistic binding to 4-1BB triggers a signaling cascade that promotes immune cell proliferation, survival, and cytokine production, ultimately enhancing their ability to attack and kill cancer cells.[1][2][3][4]

The signaling pathway initiated by 4-1BB activation involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][5] This results in the upregulation of anti-apoptotic proteins and the production of pro-inflammatory cytokines like IFN-γ, which are crucial for anti-tumor responses.[3][4]



While both drugs target the same receptor, a key difference lies in their design and agonistic strength. Utomilumab is a fully human IgG2 monoclonal antibody, which requires secondary cross-linking to achieve its agonistic effect in vitro.[2][6] In contrast, urelumab is a fully human IgG4 monoclonal antibody and is a more potent agonist.[7][8] This difference in potency has significant implications for their clinical safety and efficacy profiles.



Click to download full resolution via product page

Caption: Simplified signaling pathway of 4-1BB agonists.

## **Comparative Efficacy**

Clinical trial data suggest that while both agents have shown anti-tumor activity, their efficacy varies across different cancer types and in combination with other therapies.

Urelumab demonstrated early promise but its development has been hampered by dose-limiting toxicities.[9] Utomilumab, while having a more favorable safety profile, has shown modest single-agent activity.[10] Combination strategies have been a key focus for utomilumab to enhance its therapeutic effect.[1][11]



| Parameter                                                              | Utomilumab                                                                                                                                                | Urelumab                                                                                              |
|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Single Agent Activity                                                  | Modest activity observed in some solid tumors.[6][10]                                                                                                     | Showed clinical efficacy but with significant toxicity.[12]                                           |
| Combination Therapy                                                    | Studied in combination with checkpoint inhibitors (e.g., pembrolizumab) and other agents, showing some encouraging safety and activity.[11][13][14]       | Combination studies were limited by its toxicity profile.[9]                                          |
| Objective Response Rate<br>(ORR) - Combination with<br>Pembrolizumab   | In a Phase 1b study in advanced solid tumors, the combination of utomilumab and pembrolizumab resulted in an ORR of 26.1% (6 out of 23 patients).[13][14] | Data for direct combination with pembrolizumab is less mature due to toxicity concerns with urelumab. |
| Objective Response Rate<br>(ORR) - Combination with<br>Rituximab (NHL) | In a Phase I study in patients with CD20+ non-Hodgkin lymphomas, the combination of utomilumab and rituximab had an ORR of 21.2%.[15]                     | Not applicable.                                                                                       |

## **Comparative Safety and Tolerability**

The most significant distinction between utomilumab and urelumab lies in their safety profiles, primarily concerning hepatotoxicity.



| Adverse Event Profile           | Utomilumab                                                                                     | Urelumab                                                                                                                            |
|---------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Hepatotoxicity                  | Generally well-tolerated with no significant dose-limiting liver toxicity reported.[6][13][15] | Associated with frequent and serious liver inflammation (hepatotoxicity), which limited its clinical development and dosing.[9][12] |
| Most Common Adverse Events      | Fatigue, nausea, decreased appetite, pyrexia, and rash (mostly Grade 1-2).[6][10][15]          | Fatigue, nausea, and elevated liver enzymes.[12]                                                                                    |
| Dose-Limiting Toxicities (DLTs) | No DLTs were observed in single-agent or combination studies at the doses tested.[6]           | Dose-limiting hepatotoxicity was a major issue.[9]                                                                                  |

## Experimental Protocols In Vitro NF-κB Activation Assay

This assay is crucial for determining the agonistic activity of 4-1BB antibodies.

Objective: To measure the ability of utomilumab and urelumab to induce NF-kB signaling in a 4-1BB-expressing reporter cell line.

#### Methodology:

- Cell Line: A human cell line (e.g., HEK293) is engineered to stably express the human 4-1BB receptor and an NF-κB-driven luciferase reporter gene.
- Treatment: Cells are seeded in 96-well plates and incubated with increasing concentrations of utomilumab, urelumab, or a control antibody for a defined period (e.g., 6 hours).
- Cross-linking (for IgG2 antibodies like utomilumab): To mimic in vivo conditions, a secondary cross-linking antibody may be added.
- Luciferase Assay: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.



• Data Analysis: The fold induction of luciferase activity relative to untreated cells is calculated to determine the potency of each antibody.



Click to download full resolution via product page

Caption: Workflow for in vitro NF-kB activation assay.

## **In Vivo Tumor Model Efficacy Study**

Animal models are essential for evaluating the anti-tumor efficacy and safety of these agents.

Objective: To compare the in vivo anti-tumor activity of utomilumab and urelumab in a syngeneic mouse tumor model.



#### Methodology:

- Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16 melanoma).
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, utomilumab, and urelumab. Antibodies are administered systemically (e.g., intraperitoneally or intravenously) at specified doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
- Survival Monitoring: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if mice show signs of excessive toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry.

### Conclusion

Utomilumab and urelumab represent two distinct approaches to targeting the 4-1BB costimulatory pathway. Urelumab's high potency translates to significant anti-tumor activity but is coupled with a challenging safety profile, primarily hepatotoxicity, which has limited its clinical utility. In contrast, utomilumab offers a much more favorable safety profile but demonstrates more modest single-agent efficacy. The clinical development of utomilumab has consequently focused on combination therapies, aiming to potentiate its activity in conjunction with other immunotherapies like checkpoint inhibitors. The comparative analysis of these two agents underscores the critical balance between agonistic potency and safety in the development of 4-1BB-targeting cancer immunotherapies. Future research will likely focus on developing next-generation 4-1BB agonists with optimized therapeutic windows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Utomilumab Overview Creative Biolabs [creativebiolabs.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunotherapy of cancer with 4-1BB PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
- 11. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Collection Data from Phase Ib Study of Utomilumab (PF-05082566), a 4-1BB/CD137 Agonist, in Combination with Pembrolizumab (MK-3475) in Patients with Advanced Solid Tumors - Clinical Cancer Research - Figshare [figshare.com]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Antitumor agent-137 vs. utomilumab: a comparative analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308259#antitumor-agent-137-vs-utomilumab-acomparative-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com